molecular formula C22H27N3 B11666053 N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine

N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine

Cat. No.: B11666053
M. Wt: 333.5 g/mol
InChI Key: SBZLOPCTQSKTGJ-UHFFFAOYSA-N
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Description

N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine is a complex organic compound with a unique structure that includes a quinazoline core substituted with phenyl and bis(2-methylpropyl)amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline coreThe final step involves the alkylation of the amine group with 2-methylpropyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern and the presence of both phenyl and bis(2-methylpropyl)amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H27N3

Molecular Weight

333.5 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C22H27N3/c1-16(2)14-25(15-17(3)4)22-19-12-8-9-13-20(19)23-21(24-22)18-10-6-5-7-11-18/h5-13,16-17H,14-15H2,1-4H3

InChI Key

SBZLOPCTQSKTGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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